molecular formula C12H13NO5 B2448245 Norbornene-NHS CAS No. 1888335-48-5

Norbornene-NHS

Cat. No.: B2448245
CAS No.: 1888335-48-5
M. Wt: 251.238
InChI Key: UFPOHRPAWSDIKK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Norbornene-NHS is a click chemistry reagent . It is a dienophile that can conjugate via copper-free Click reaction with tetrazines . This makes it a valuable tool in the field of bioconjugation, where it can be used to label or modify biomolecules for various applications.

Mode of Action

The primary interaction of this compound involves a copper-free Click reaction with tetrazines . This reaction is a type of [4+2] cycloaddition, which is a key step in many synthetic transformations. The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a click chemistry reagent . It is used in the modification of biomolecules , which can affect various biochemical pathways depending on the specific application. For instance, it has been used in the synthesis of potential chemotherapeutic agents .

Result of Action

The result of this compound’s action is the modification of biomolecules . This can have various effects at the molecular and cellular level, depending on the specific application. For example, in the context of drug development, it can be used to create more effective therapeutic agents .

Biochemical Analysis

Biochemical Properties

Norbornene-NHS plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through a copper-free Click reaction with tetrazines . This interaction is crucial for the conjugation process, enabling the formation of complex structures.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a dienophile in copper-free Click reactions with tetrazines . This allows it to exert its effects at the molecular level, potentially influencing enzyme activity, biomolecular binding interactions, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norbornene-NHS can be synthesized through a multi-step process involving the reaction of norbornene with acetic acid, followed by the formation of the N-hydroxysuccinimide ester. The general synthetic route involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Norbornene-NHS undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Norbornene-NHS has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules and polymers.

    Biology: Utilized in bioconjugation techniques for labeling proteins and other biomolecules.

    Medicine: Employed in drug delivery systems and the development of therapeutic agents.

    Industry: Used in the production of advanced materials and coatings

Comparison with Similar Compounds

Norbornene-NHS is unique due to its combination of the norbornene scaffold and the NHS ester functionality. Similar compounds include:

Compared to these compounds, this compound offers the advantage of combining the reactivity of the NHS ester with the structural versatility of norbornene, making it a valuable tool in various scientific applications .

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-10-3-4-11(15)13(10)18-12(16)17-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPOHRPAWSDIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OC2CC3CC2C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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